molecular formula C5H5NO3 B8805539 4-Methyl-2H-1,3-oxazine-2,6(3H)-dione CAS No. 51440-82-5

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione

Cat. No.: B8805539
CAS No.: 51440-82-5
M. Wt: 127.10 g/mol
InChI Key: OIAKGMHQBFLCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2H-1,3-oxazine-2,6(3H)-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 4-methyl-2H-1,3-oxazine-2,6(3H)-dione exhibit promising anticancer properties. For instance, the compound has been investigated for its activity against breast cancer using molecular docking calculations. This research utilized a magnetic solid acid nanocatalyst for the synthesis of oxazine derivatives in an eco-friendly manner, yielding high efficiency and purity .

Biological Activity
The oxazine scaffold is recognized for its broad range of biological activities. Compounds containing the 1,3-oxazine moiety have shown potential as anticancer agents, antimicrobial agents, anti-inflammatory agents, and antiplatelet agents. A comprehensive review highlighted the versatility of this scaffold in drug development .

Synthesis of Derivatives
The synthesis of various derivatives such as 4-bromo and 4,5-dichloro analogs has been reported to enhance biological activity. These derivatives have been prepared through established synthetic routes involving the reaction of this compound with different reagents under controlled conditions .

Agricultural Chemistry

Pesticide Development
this compound is also being explored for its potential applications in agricultural chemistry. Its derivatives are being synthesized for use in developing new pesticides and herbicides. The compound's ability to act as a synthon in the synthesis of more complex molecules makes it valuable in creating effective agricultural chemicals .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its unique chemical structure allows it to be used as a building block in synthesizing polymers with improved thermal stability and mechanical properties. Research has shown that polymers derived from oxazine compounds exhibit enhanced performance characteristics compared to traditional materials .

Properties

CAS No.

51440-82-5

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

4-methyl-3H-1,3-oxazine-2,6-dione

InChI

InChI=1S/C5H5NO3/c1-3-2-4(7)9-5(8)6-3/h2H,1H3,(H,6,8)

InChI Key

OIAKGMHQBFLCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At room temperature, 50.0 g of trimethylsilylazide was added to a mixture of 44.8 g of citraconic anhydride and 60 ml of chloroform. The mixture was stirred at 50-60° C. for 5 hours. After cooling the reaction mixture with an ice, 25.0 g of ethanol was added, followed by stirring for additional 30 minutes. The resulting solid was collected by filtration, and washed with a mixed solvent of chloroform and ethanol to obtain crude 4-methyl-2H-1,3-oxazine-2,6(3H)-dione represented by the formula:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

At room temperature, to a mixture of 44.8 g of citraconic anhydride and 60 ml of chloroform was added 50.0 g of trimethylsilylazide. The mixture was stirred at 50 to 60° C. for 5 hours. After the reaction mixture was cooled with an ice, 25.0 g of ethanol was added, followed by further stirring for 30 minutes. The resulting solid was collected by filtration, and washed with a mixed solvent of chloroform and ethanol to obtain crude 4-methyl-2H-1,3-oxazine-2,6-(3H)-dione represented by the formula:
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
solvent
Reaction Step Three

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